molecular formula C6H15ClN2 B3418269 1,3-Dimethylpiperazine dihydrochloride CAS No. 1220040-19-6

1,3-Dimethylpiperazine dihydrochloride

Cat. No.: B3418269
CAS No.: 1220040-19-6
M. Wt: 150.65 g/mol
InChI Key: DPBBTNJEYWACKY-UHFFFAOYSA-N
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Description

1,3-Dimethylpiperazine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties and potential therapeutic benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylpiperazine dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield 1,3-dimethylpiperazine .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the cyclization of diamines, purification through crystallization, and conversion to the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to yield different piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

1,3-Dimethylpiperazine dihydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in:

  • Synthesis of Anti-Cancer Agents : The compound is integral to synthesizing triazolopyrimidine derivatives that have shown promising anti-cancer activities against various cell lines. Research indicates that these derivatives can selectively target cancer cells, suggesting a potential pathway for developing new oncology drugs.
  • Ligand Binding Studies : Its structure allows it to interact with biological molecules, making it useful in ligand binding assays. This application is vital for identifying novel ligands that may serve as therapeutic agents.

Biological Research

Research has indicated that this compound may modulate the activity of specific ion channels in the nervous system. Preliminary studies suggest interactions with potassium channels, which could have implications for neurological therapies. Additionally:

  • Inhibition Studies : The compound has been evaluated for its ability to inhibit certain biological targets, including the KRAS G12C protein involved in cancer progression. Studies showed a significant reduction in RAS-GTP levels and induction of apoptosis in treated cancer cells .

Organic Synthesis

As a building block in organic synthesis, this compound can be incorporated into more complex molecules with potential biological activity. Its reactivity profile allows chemists to explore various synthetic pathways to develop new compounds.

Several studies highlight the efficacy of this compound derivatives:

  • Anti-Cancer Activity : In vitro studies on triazolopyrimidine derivatives revealed selective cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development focused on oncology .
  • Neurological Applications : Investigations into the modulation of ion channels have shown that this compound could influence neuronal signaling pathways, potentially leading to new treatments for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound of 1,3-dimethylpiperazine, used as an anthelmintic agent.

    N-Methylpiperazine: Another derivative with similar chemical properties.

    1,4-Dimethylpiperazine: A structural isomer with different substitution patterns.

Uniqueness

1,3-Dimethylpiperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

1,3-Dimethylpiperazine dihydrochloride (DMPD) is a piperazine derivative that has garnered attention for its diverse biological activities and potential applications in pharmacology. This article provides an in-depth examination of its biological activity, including its interactions with ion channels, anti-cancer properties, and therapeutic implications.

  • Molecular Formula : C6H16Cl2N2
  • Molecular Weight : 187.11 g/mol
  • Structure : DMPD features two hydrochloride groups, enhancing its solubility and reactivity in biological systems.

Biological Activity Overview

This compound is primarily studied for its potential to modulate various biological targets, particularly in the nervous system and oncology.

Ion Channel Modulation

Research indicates that DMPD may interact with specific ion channels, particularly potassium channels, which are crucial for neuronal signaling. While preliminary studies suggest a potential modulatory effect on these channels, further investigation is required to elucidate the specific mechanisms involved and their therapeutic implications .

Anti-Cancer Properties

DMPD has been evaluated for its anti-cancer properties, particularly through its derivatives that include triazolopyrimidine compounds. These derivatives have demonstrated efficacy against various cancer cell lines, indicating that DMPD could play a significant role in the development of novel anti-cancer therapies .

Study on Analgesic Activity

A notable study examined the analgesic properties of various piperazine derivatives, including DMPD. The research involved administering different doses to CD-1 albino mice and measuring their responses. The findings suggested that certain derivatives exhibited significant analgesic activity compared to known analgesics like acetylsalicylic acid .

CompoundDose (mg/kg)Number of Animals with ContortionsMean Number of Contortions
DMPD1004 out of 62
Acetylsalicylic Acid505 out of 63

This data highlights the potential of DMPD as an analgesic agent.

Interaction Studies

Interaction studies have focused on DMPD's binding affinities to various biological targets. For instance, it has shown promise as a ligand in drug discovery efforts aimed at identifying novel therapeutic agents . These studies are crucial for understanding how DMPD interacts with receptors or enzymes within biological systems.

Pharmacological Implications

The structural characteristics of DMPD allow it to bind effectively to various biological molecules, which may contribute to its pharmacological effects. Its derivatives are being explored for selective activity against specific cancer types, suggesting potential therapeutic pathways worth investigating further .

Properties

IUPAC Name

1,3-dimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6-5-8(2)4-3-7-6;;/h6-7H,3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCWAVJWPWKDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695756
Record name 1,3-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152110-26-3
Record name 1,3-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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